molecular formula C19H19BrN2O3S B10990330 (5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone

Cat. No.: B10990330
M. Wt: 435.3 g/mol
InChI Key: QAZCQLIESBNKLY-UHFFFAOYSA-N
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Description

(5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is a complex organic compound that features a unique combination of functional groups, including a bromothienyl group, a hydroxybenzofuran moiety, and a methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the bromothienyl and hydroxybenzofuran intermediates, followed by their coupling through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromothienyl group can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between different biomolecules. Its functional groups can be modified to create derivatives that can bind to specific biological targets, enabling the investigation of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is of interest due to its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE include other benzofuran derivatives, thienyl compounds, and piperazine-containing molecules. Examples include:

  • 2-Bromo-5-thienylbenzofuran
  • 4-Methylpiperazinebenzofuran
  • 5-Hydroxybenzofuran

Uniqueness

What sets (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C19H19BrN2O3S/c1-21-6-8-22(9-7-21)10-12-14(23)2-3-15-18(12)13(11-25-15)19(24)16-4-5-17(20)26-16/h2-5,11,23H,6-10H2,1H3

InChI Key

QAZCQLIESBNKLY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(S4)Br)O

Origin of Product

United States

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